molecular formula C21H21NO B6129052 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline

1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline

Cat. No. B6129052
M. Wt: 303.4 g/mol
InChI Key: PTPCMHZGEKZVGP-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline, also known as CTMQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolines, which are known for their diverse biological activities. CTMQ has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of protein kinase C and the modulation of ion channels.
Biochemical and Physiological Effects:
1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, inhibit the growth of cancer cells, and have vasodilatory effects. 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has several advantages for use in laboratory experiments, including its synthetic accessibility, low toxicity, and diverse biological activities. However, its limitations include its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

There are several potential future directions for research on 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline. These include the development of novel synthetic methods for 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline and its analogs, the investigation of its mechanism of action, and the evaluation of its therapeutic potential in various disease models. Additionally, the development of 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline-based drug delivery systems and the investigation of its pharmacokinetics and pharmacodynamics are also potential areas of future research.

Synthesis Methods

1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline can be synthesized using various methods, including the Pfitzinger reaction and the Friedlander synthesis. The Pfitzinger reaction involves the condensation of cinnamaldehyde with 2,4,6-trimethylquinoline in the presence of an acid catalyst. The Friedlander synthesis involves the reaction of cinnamaldehyde with aniline and acetic acid in the presence of a Lewis acid catalyst.

Scientific Research Applications

1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, 1-cinnamoyl-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to have vasodilatory effects and reduce blood pressure.

properties

IUPAC Name

(E)-3-phenyl-1-(2,2,4-trimethylquinolin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-16-15-21(2,3)22(19-12-8-7-11-18(16)19)20(23)14-13-17-9-5-4-6-10-17/h4-15H,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPCMHZGEKZVGP-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)C=CC3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)/C=C/C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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